N-benzyl-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-benzyl-2-(4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C17H19NO2. This compound is characterized by the presence of a benzyl group attached to a 2-(4-ethoxyphenyl)acetamide moiety. It is a white to off-white crystalline powder and is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to have anti-tubercular activity
Mode of Action
The exact mode of action of N-benzyl-2-(4-ethoxyphenyl)acetamide is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to inhibit the synthesis of certain molecules, leading to their anti-tubercular activity .
Biochemical Pathways
Related compounds have been shown to interfere with the synthesis of key molecules in the tuberculosis bacterium, inhibiting its growth .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Related compounds have been shown to inhibit the growth of the tuberculosis bacterium, leading to a decrease in infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-ethoxyphenyl)acetamide typically involves the reaction of benzylamine with 2-(4-ethoxyphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-methoxyphenyl)acetamide
- N-benzyl-2-(4-chlorophenyl)acetamide
- N-benzyl-2-(4-fluorophenyl)acetamide
Uniqueness
N-benzyl-2-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.
Properties
IUPAC Name |
N-benzyl-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-20-16-10-8-14(9-11-16)12-17(19)18-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPNXQLDKMJGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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